molecular formula C21H19ClN4O2 B11237814 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11237814
M. Wt: 394.9 g/mol
InChI Key: ASZHZKWIHHRJTM-UHFFFAOYSA-N
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Description

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbazole moiety, an oxazolo[5,4-b]pyridine ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the carbazole ring, the construction of the oxazolo[5,4-b]pyridine ring, and the final coupling to form the carboxamide linkage. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups .

Scientific Research Applications

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3,6-DIMETHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of the carbazole and oxazolo[5,4-b]pyridine rings, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H19ClN4O2/c1-10-9-14(17-11(2)26-28-21(17)23-10)20(27)24-16-8-4-6-13-12-5-3-7-15(22)18(12)25-19(13)16/h3,5,7,9,16,25H,4,6,8H2,1-2H3,(H,24,27)

InChI Key

ASZHZKWIHHRJTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3CCCC4=C3NC5=C4C=CC=C5Cl

Origin of Product

United States

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